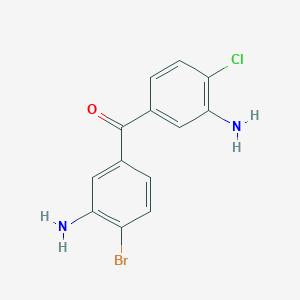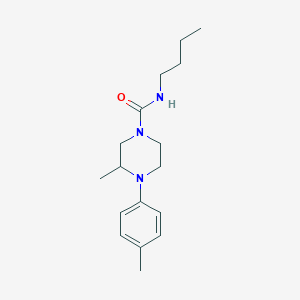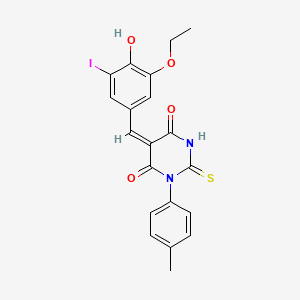
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone, also known as BRACM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BRACM is a chalcone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In the field of materials science, this compound has been studied for its potential as a dye for organic light-emitting diodes (OLEDs). This compound has been found to exhibit high thermal stability and good solubility, making it a promising candidate for use in OLEDs.
Mecanismo De Acción
The mechanism of action of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis in cancer cells by activating the extrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. In a study conducted on mice, this compound was found to have no significant toxic effects on the liver, kidney, or spleen. However, further studies are needed to determine the long-term toxicity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone in lab experiments is its low toxicity. This makes it a safer alternative to other chemical compounds that may exhibit higher toxicity. Another advantage of using this compound is its potential as a dye for OLEDs. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone. In the field of medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent in vivo. In the field of materials science, further studies are needed to optimize the synthesis of this compound for use as a dye in OLEDs. Additionally, further studies are needed to determine the long-term toxicity of this compound and its potential effects on the environment.
Métodos De Síntesis
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds in the presence of a base catalyst to form an α,β-unsaturated carbonyl compound. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with an enolate ion to form a β-hydroxy carbonyl compound. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an activated methylene compound to form an α,β-unsaturated carbonyl compound. The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction between 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde in the presence of a base catalyst.
Propiedades
IUPAC Name |
(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMGLXYWKDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)